ROMK (Kir1.1) Channel Inhibitory Activity: Class-Level Inference from Patent Literature
Direct quantitative activity data for CAS 946303-51-1 has not been identified in the public domain. The closest data point available pertains to the oxalamide-containing scaffold BDBM50391781 (CHEMBL2146873), a structurally distinct compound disclosed in US9073882. This compound inhibits human ROMK1 with an IC50 of 49 nM in a 86Rb+ efflux assay in CHO cells [1]. While this demonstrates the class potential of oxalamide-based ROMK inhibitors, it cannot be directly attributed to CAS 946303-51-1. Users should treat this as a class-level inference only.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition |
|---|---|
| Target Compound Data | Not available for CAS 946303-51-1 |
| Comparator Or Baseline | BDBM50391781 (structurally distinct oxalamide): IC50 = 49 nM (human ROMK1, CHO cells, 86Rb+ efflux assay) |
| Quantified Difference | Not calculable; data exists for a different chemical entity. |
| Conditions | Human ROMK1 expressed in CHO cells co-expressing DHFR; inhibition of 86Rb+ efflux after 35 min by TopCount method [1]. |
Why This Matters
Provides evidence that the oxalamide chemotype can achieve nanomolar ROMK inhibition, but does not validate CAS 946303-51-1 specifically, limiting procurement decisions that require target-engagement confidence.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). Affinity Data: IC50 49 nM against human ROMK1. View Source
